molecular formula C20H23NO6 B4111487 methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate

methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate

Cat. No.: B4111487
M. Wt: 373.4 g/mol
InChI Key: LRGKZLHHGLZLFJ-UHFFFAOYSA-N
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Description

Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenoxy group attached to a propanoyl moiety, which is further linked to a tyrosine derivative. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate typically involves a multi-step process. One common method starts with the preparation of 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with tyrosine methyl ester in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate can be compared with other similar compounds, such as:

    Methyl 3-(4-methoxyphenyl)propanoate: Shares a similar methoxyphenyl group but lacks the tyrosine moiety.

    3-(4-Methoxyphenyl)propionic acid: Similar structure but without the ester and tyrosine components.

    Methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate: Contains a similar backbone but with a different amino acid derivative.

The uniqueness of this compound lies in its combination of the methoxyphenoxy group with a tyrosine derivative, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[3-(4-methoxyphenoxy)propanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-25-16-7-9-17(10-8-16)27-12-11-19(23)21-18(20(24)26-2)13-14-3-5-15(22)6-4-14/h3-10,18,22H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKZLHHGLZLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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